4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Overview
Description
4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide: is a cinchona-based chiral phase-transfer catalyst. This compound is known for its application in asymmetric synthesis, particularly in the field of organic chemistry. It is derived from cinchonidine, a natural alkaloid, and is used to facilitate various chemical reactions by transferring one phase to another .
Mechanism of Action
Mode of Action
Anthracene-based compounds have been shown to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Biochemical Pathways
Anthracene-based compounds have been shown to influence various biochemical pathways, but the specific pathways affected by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide can be synthesized from N-[(9-anthracenyl)methyl]cinchonidinium chloride. The process involves the allylation of the cinchonidinium chloride derivative using allyl bromide under specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Asymmetric Alkylation: 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide is primarily used in asymmetric alkylation reactions.
Substitution Reactions: The compound can undergo substitution reactions where the allyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reagents: Allyl bromide, tert-butyl glycinate-benzophenone Schiff base, arylmethyl bromides.
Conditions: Reactions are typically carried out in a micellar medium to enhance the efficiency and selectivity of the catalyst.
Major Products: The major products formed from these reactions are chiral compounds that are valuable in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Chemistry: 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide is widely used as a chiral phase-transfer catalyst in asymmetric synthesis. It helps in the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology and Medicine: The compound’s ability to produce chiral molecules makes it valuable in medicinal chemistry for the synthesis of drugs with specific enantiomeric forms, which can have different biological activities and therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates that require high enantiomeric purity. Its application in asymmetric synthesis makes it a valuable tool for manufacturing processes .
Comparison with Similar Compounds
- N-Benzylcinchonidinium bromide
- N-Benzylquininium chloride
- Cinchonidine
- Cinchonine
Comparison: 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide is unique due to its specific structure, which includes an allyl group and an anthracenylmethyl group. This structure enhances its effectiveness as a chiral phase-transfer catalyst compared to other similar compounds. The presence of the anthracenylmethyl group provides additional steric and electronic effects that improve the selectivity and efficiency of the catalyst in asymmetric synthesis .
Properties
IUPAC Name |
4-[[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWNPAUSLGATNL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624796 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200132-54-3 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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